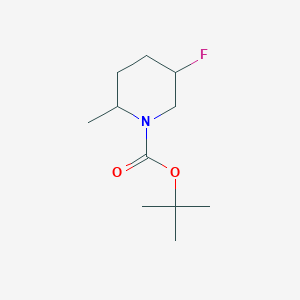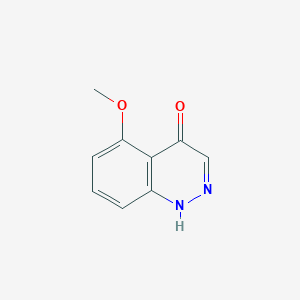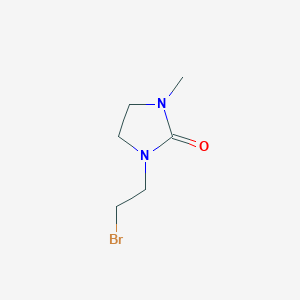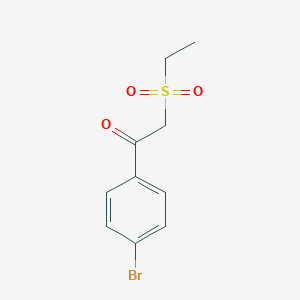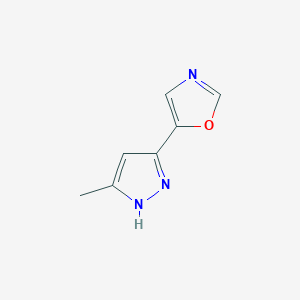
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide is a chemical compound with a unique structure that includes a dioxidothietane ring
Méthodes De Préparation
The synthesis of N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide typically involves the reaction of 3-aminopropylamine with 1,1-dioxidothietane. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide involves its interaction with specific molecular targets. The dioxidothietane ring is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can lead to changes in cellular pathways and processes, contributing to the compound’s effects .
Comparaison Avec Des Composés Similaires
N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide can be compared with other similar compounds, such as:
N-(3-aminopropyl)acetamide: Lacks the dioxidothietane ring, resulting in different chemical properties and reactivity.
N-(3-(methylthio)propyl)acetamide: Contains a sulfur atom in a different oxidation state, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its dioxidothietane ring, which imparts distinct chemical and biological properties that are not observed in its analogs.
Propriétés
Formule moléculaire |
C8H16N2O3S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
N-[3-[(1,1-dioxothietan-3-yl)amino]propyl]acetamide |
InChI |
InChI=1S/C8H16N2O3S/c1-7(11)9-3-2-4-10-8-5-14(12,13)6-8/h8,10H,2-6H2,1H3,(H,9,11) |
Clé InChI |
QZZYVRDXNYTPKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCNC1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



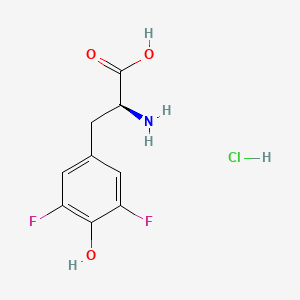
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)

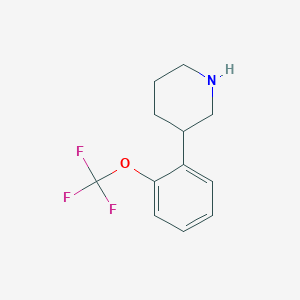

![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
